2-Hydroxypropyl 3,4,5-trihydroxybenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
26818-28-0 |
|---|---|
Molecular Formula |
C10H12O6 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
2-hydroxypropyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C10H12O6/c1-5(11)4-16-10(15)6-2-7(12)9(14)8(13)3-6/h2-3,5,11-14H,4H2,1H3 |
InChI Key |
YBYGVCVASNJMBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(=O)C1=CC(=C(C(=C1)O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathway Elucidation for 2 Hydroxypropyl 3,4,5 Trihydroxybenzoate
Esterification Protocols for the Synthesis of 2-Hydroxypropyl 3,4,5-trihydroxybenzoate (B8703473)
The synthesis of 2-Hydroxypropyl 3,4,5-trihydroxybenzoate is predominantly carried out via Fischer-Speier esterification. This acid-catalyzed reaction involves the direct esterification of gallic acid with propylene (B89431) glycol. The reaction is reversible and requires the removal of water to drive the equilibrium towards the formation of the ester product.
Alternative "green" synthesis approaches, such as enzymatic catalysis, have also been explored for the production of similar gallate esters. f1000research.com These methods utilize lipases or tannases as biocatalysts, offering milder reaction conditions and potentially higher selectivity. f1000research.com For instance, the enzymatic esterification of gallic acid with various alcohols has been successfully demonstrated, suggesting the feasibility of this approach for the synthesis of this compound.
Optimization of Reaction Parameters and Conditions (e.g., reactant ratios, catalyst selection, temperature profiles)
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are typically optimized include the molar ratio of reactants, the choice and concentration of the catalyst, the reaction temperature, and the reaction time.
Reactant Ratios: In Fischer esterification, an excess of one reactant is often used to shift the equilibrium towards the product side. For the synthesis of gallate esters, an excess of the alcohol is common. For the synthesis of a related compound, propyl gallate, molar ratios of gallic acid to n-propanol have been investigated, with optimal yields often achieved at high alcohol excesses. A study on the synthesis of polyethylene (B3416737) glycol di-gallate utilized a 2:1 molar ratio of gallic acid to polyethylene glycol. f1000research.com
Catalyst Selection: Various acid catalysts are employed in the esterification of gallic acid. Commonly used homogeneous catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). f1000research.com Heterogeneous catalysts, such as acidic ion-exchange resins, have also been explored for their ease of separation and potential for reuse. The choice of catalyst can influence reaction rates and the formation of by-products. For the synthesis of a polyethylene glycol di-gallate, sulfuric acid was used as the catalyst. f1000research.com
Temperature Profiles: The reaction temperature significantly affects the rate of esterification. Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can lead to the degradation of the reactants or products, particularly the polyhydroxylated gallic acid. Typical reaction temperatures for the synthesis of gallate esters range from 80°C to 150°C. For instance, the synthesis of a polyethylene glycol di-gallate was carried out at 110°C. f1000research.com
The following interactive data table summarizes typical ranges for reaction parameters based on the synthesis of analogous gallate esters.
| Parameter | Typical Range | Notes |
| Molar Ratio (Gallic Acid:Propylene Glycol) | 1:2 to 1:10 | An excess of propylene glycol is generally favored. |
| Catalyst | H₂SO₄, p-TsOH, Acidic Resins | Catalyst choice can impact reaction time and work-up procedures. |
| Catalyst Concentration (% w/w of Gallic Acid) | 1% to 5% | Higher concentrations can lead to side reactions. |
| Temperature (°C) | 80 to 140 | Temperature is optimized to balance reaction rate and product stability. |
| Reaction Time (hours) | 4 to 24 | Monitored by techniques like TLC or HPLC to determine completion. |
Mechanistic Investigations of Esterification Reactions
The synthesis of this compound via Fischer-Speier esterification proceeds through a well-established multi-step mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid group in gallic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Scalability Considerations in this compound Synthesis
The scalability of the synthesis of this compound is a critical factor for its potential industrial production. Several factors need to be considered when transitioning from a laboratory-scale synthesis to a larger-scale process.
One of the primary considerations is the efficient removal of water to drive the reaction to completion. On a larger scale, this can be achieved through azeotropic distillation using a Dean-Stark apparatus or by carrying out the reaction under vacuum. The choice of solvent for azeotropic distillation is important and should be inert to the reaction conditions.
The selection of the catalyst also plays a significant role in scalability. While homogeneous catalysts like sulfuric acid are effective, they can be corrosive to industrial reactors and require neutralization and removal during the work-up, which can generate significant waste. Heterogeneous catalysts, such as acidic resins, offer the advantage of easier separation from the reaction mixture, which simplifies the purification process and allows for catalyst recycling, making the process more cost-effective and environmentally friendly on a large scale.
Heat management is another crucial aspect of scaling up the synthesis. The esterification reaction is typically endothermic, requiring a consistent and uniform heat supply to the reactor. Efficient mixing is also essential to ensure a homogeneous reaction mixture and prevent localized overheating, which could lead to side reactions or degradation of the product.
Finally, the purification of the final product on a large scale needs to be considered. While chromatographic methods are effective at the lab scale, they may not be economically viable for large-scale production. Crystallization and precipitation techniques are often more suitable for industrial-scale purification due to their lower cost and higher throughput.
Purification and Isolation Techniques for this compound
The purification and isolation of this compound from the reaction mixture are essential to obtain a product of high purity. The choice of purification method depends on the scale of the synthesis and the nature of the impurities present.
Chromatographic Separation Methods
Chromatographic techniques are widely used for the purification of gallate esters due to their high resolving power.
Column Chromatography: Gravity column chromatography or flash chromatography using silica (B1680970) gel as the stationary phase is a common method for the purification of gallic acid esters. A solvent system of appropriate polarity is used to elute the desired compound while separating it from unreacted starting materials and by-products. For polar compounds like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically employed. The polarity of the eluent is gradually increased to facilitate the elution of the product.
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining very high purity samples, preparative HPLC is a powerful technique. Reversed-phase columns (e.g., C18) are commonly used for the separation of phenolic compounds. A typical mobile phase would consist of a mixture of water (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent such as methanol (B129727) or acetonitrile. The gradient of the organic solvent is optimized to achieve the best separation.
The following interactive data table provides examples of chromatographic conditions that could be adapted for the purification of this compound, based on methods used for similar compounds.
| Chromatographic Method | Stationary Phase | Mobile Phase Example | Elution Mode |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Gradient |
| Preparative HPLC | C18 Reversed-Phase | Water (0.1% Formic Acid)/Methanol gradient | Gradient |
Crystallization and Precipitation Techniques
Crystallization is a highly effective and scalable method for the purification of solid compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated solution, followed by cooling to induce crystallization. The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either remain in solution or be easily removed.
For a polar compound like this compound, a polar solvent or a mixture of solvents would likely be required. Potential solvent systems for crystallization could include water, ethanol, ethyl acetate, or mixtures thereof with a less polar co-solvent like hexane or toluene.
Precipitation is another technique that can be used for purification. This involves adding a non-solvent to a solution of the crude product, which causes the desired compound to precipitate out of the solution. The choice of the solvent/non-solvent system is crucial for achieving high purity and yield.
Novel Synthetic Routes and Green Chemistry Approaches for this compound
The synthesis of gallic acid esters, including this compound, has traditionally relied on chemical methods such as Fischer esterification, often employing strong acid catalysts like sulfuric acid and requiring elevated temperatures and organic solvents. mdpi.comppublishing.org However, these conventional routes can present drawbacks, including prolonged reaction times, low yields, and the generation of chemical waste. ppublishing.orgcyberleninka.ru In response, significant research has focused on developing novel, more efficient, and environmentally benign synthetic methodologies that align with the principles of green chemistry. These approaches prioritize the use of renewable resources, milder reaction conditions, and the reduction of hazardous byproducts.
Key green strategies for the synthesis of gallic acid esters involve enzymatic catalysis and solvent-free reaction systems. These methods offer high selectivity, improved product yields, and enhanced sustainability profiles compared to traditional chemical synthesis. uliege.beresearchgate.net
Enzymatic Synthesis: A Biocatalytic Approach
The use of enzymes, particularly lipases and tannases, as biocatalysts represents a prominent green alternative for the synthesis of this compound. researchgate.netgoogle.com Enzymatic esterification is highly specific, proceeds under mild temperature conditions, and reduces the formation of unwanted side products. Immobilizing the enzyme on a solid support is a common strategy that significantly enhances its stability and allows for simple recovery and reuse, making the process more cost-effective and sustainable. scispace.com
The reaction pathway for enzymatic esterification involves the formation of an acyl-enzyme intermediate. Gallic acid first binds to the active site of the lipase (B570770) or tannase. The enzyme then facilitates a nucleophilic attack from the hydroxyl group of the alcohol (in this case, propane-1,2-diol), leading to the formation of the ester and the release of water. The reaction is reversible, and the removal of water, for instance by using molecular sieves, can drive the equilibrium toward a higher product yield. nih.gov
Several studies have optimized the enzymatic synthesis of alkyl gallates, providing a framework for the production of this compound. Research on the synthesis of n-propyl gallate using immobilized lipases has demonstrated high conversion yields under optimized conditions. For example, using an immobilized lipase from Staphylococcus xylosus in a solvent-free system, a maximum conversion yield of 90% was achieved by carefully controlling reaction temperature, enzyme quantity, and the molar ratio of reactants. uliege.beresearchgate.net Similarly, lipase from Bacillus licheniformis immobilized on Celite has been used to successfully synthesize various alkyl gallates in a water-free system, achieving a 72.1% yield for n-propyl gallate. nih.gov Another novel approach involves immobilizing lipase on magnetic nanoparticles, which allows for rapid and efficient recovery of the biocatalyst using a magnetic field and has shown conversion rates of approximately 81.4%. scispace.com
| Enzyme (Source & Support) | Alcohol Reactant | Key Reaction Conditions | Conversion Yield (%) | Reference |
|---|---|---|---|---|
| Lipase (Staphylococcus xylosus), Immobilized | n-Propanol | Solvent-free, 52°C, 400 IU enzyme, 160:1 alcohol/acid molar ratio | 90 ± 3.5 | uliege.beresearchgate.net |
| Lipase (Bacillus licheniformis), Celite-bound | n-Propanol | Water-free system, 55°C, 10 hours | 72.1 | nih.gov |
| Lipolase 100L (Thermomyces lanuginosus), Magnetic Iron Nanoparticles | n-Propanol | DMSO solvent, 55°C, 14 hours, 1:1 molar ratio | ~81.4 | scispace.com |
| Tannase (Aspergillus niger), Immobilized | n-Propanol | Aqueous medium | Not specified | researchgate.net |
Solvent-Free Synthesis Routes
Eliminating organic solvents is a core objective of green chemistry, as it reduces waste, cost, and environmental hazards. For the synthesis of this compound, two primary solvent-free approaches have been explored for related gallates.
Excess Alcohol as Reactant and Solvent: In this method, the esterification is carried out using a large excess of the alcohol reactant, which also serves as the reaction medium. This approach simplifies the process by removing the need for a separate solvent and subsequent removal steps. Acid-catalyzed, solvent-free esterification of gallic acid has been shown to produce high yields, typically ranging from 50% to 90%, with reaction times of 3 to 7 hours under reflux. mdpi.com
Solid-Solid Reaction: This innovative green method involves reacting the solid reactants directly at an elevated temperature, often with a catalyst, but without any solvent. nih.gov A solid-solid esterification between gallic acid and polyethylene glycol (PEG), using sulfuric acid as a catalyst at 110°C, has been reported to achieve a high yield of 90%. f1000research.com This technique minimizes chemical waste and maximizes the reaction yield, presenting a promising pathway for the synthesis of other gallic acid esters. nih.govf1000research.com
| Method | Reactants | Catalyst | Key Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| Excess Alcohol as Solvent | Gallic Acid, various alkyl alcohols | H₂SO₄ | Reflux, 3-7 hours | 50-90 | mdpi.com |
| Solid-Solid Reaction | Gallic Acid, Polyethylene Glycol | H₂SO₄ | 110°C, 12 hours | 90 | f1000research.com |
Advanced Analytical Characterization and Structural Informatics of 2 Hydroxypropyl 3,4,5 Trihydroxybenzoate
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental in confirming the identity and elucidating the detailed structure of 2-Hydroxypropyl 3,4,5-trihydroxybenzoate (B8703473) by examining the interaction of the molecule with electromagnetic radiation.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a critical tool for identifying the functional groups present in 2-Hydroxypropyl 3,4,5-trihydroxybenzoate. The FT-IR spectrum provides a distinct molecular fingerprint based on the vibrational frequencies of its bonds.
The analysis of analogous gallic acid esters reveals several characteristic absorption bands. mdpi.com The presence of multiple hydroxyl (-OH) groups, both phenolic on the gallate ring and alcoholic on the hydroxypropyl chain, results in a strong, broad absorption band in the region of 3300-3500 cm⁻¹. researchgate.netresearchgate.net The stretching vibrations of the C-H bonds in the propyl group are expected to appear around 2930-2970 cm⁻¹. researchgate.net
A key indicator of successful esterification is the carbonyl (C=O) stretching band of the ester group. cyberleninka.ru Compared to the C=O band in gallic acid (approx. 1668 cm⁻¹), this band in its esters is typically shifted to a higher wavenumber, appearing in the range of 1670-1710 cm⁻¹. mdpi.com Vibrations corresponding to the aromatic ring (C=C stretching) are observed in the 1450-1620 cm⁻¹ region. mdpi.com Furthermore, the spectrum would feature bands for C-O stretching vibrations from the ester and hydroxyl groups in the 1000-1300 cm⁻¹ range. researchgate.net
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3500 - 3300 | O-H (phenolic and alcoholic) | Stretching |
| 2970 - 2930 | C-H (aliphatic) | Stretching |
| 1710 - 1670 | C=O (ester) | Stretching |
| 1620 - 1450 | C=C (aromatic) | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive information about the molecular framework by mapping the chemical environments of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
In the ¹H NMR spectrum, the three phenolic hydroxyl protons on the gallate ring would appear as singlets. The two aromatic protons (H-2 and H-6) of the symmetrically substituted gallate ring are chemically equivalent and would produce a characteristic singlet, expected around δ 6.9-7.1 ppm, based on data from similar gallic acid esters. mdpi.com The protons of the 2-hydroxypropyl group would exhibit more complex signals due to spin-spin coupling:
A doublet for the methyl (-CH₃) protons.
A multiplet for the methine (-CH) proton.
Two distinct signals (a multiplet or two doublets of doublets) for the diastereotopic methylene (B1212753) (-CH₂) protons adjacent to the ester oxygen.
A signal for the secondary alcohol proton (-OH).
The ¹³C NMR spectrum would complement this data, showing distinct signals for each carbon atom. Key resonances would include those for the ester carbonyl carbon (δ 165-170 ppm), the aromatic carbons of the gallate ring (δ 108-148 ppm), and the aliphatic carbons of the 2-hydroxypropyl side chain (δ 20-70 ppm). mdpi.com Quantitative ³¹P NMR spectroscopy can also be employed as a powerful technique for the precise analysis and quantification of the different hydroxyl groups present in the molecule after derivatization. springernature.com
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ar-H (2,6) | 6.9 - 7.1 | Singlet |
| Ar-OH (3,4,5) | Variable | Singlets (broad) |
| -OCH₂- | 4.0 - 4.3 | Multiplet |
| -CH(OH)- | 3.8 - 4.1 | Multiplet |
| -CH₃ | 1.2 - 1.4 | Doublet |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural insights from its fragmentation patterns. In an MS experiment, this compound would be ionized, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments would be measured.
The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would confirm the molecular weight. The fragmentation of esters typically involves cleavage of the bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu Key fragmentation pathways for this molecule would include:
Loss of the alkoxy group: Cleavage of the C-O bond between the carbonyl carbon and the 2-hydroxypropyl group, leading to a fragment corresponding to the galloyl cation (m/z 169) or a related species.
Fragmentation of the side chain: Loss of smaller neutral molecules from the 2-hydroxypropyl group, such as water (H₂O) from the alcohol or the loss of a methyl radical (•CH₃).
Fragmentation of the gallate ring: The phenolic structure can undergo characteristic cleavages, such as the neutral loss of carbon monoxide (CO) or carbon dioxide (CO₂). mdpi.com
These fragmentation patterns help to piece together the molecular structure and confirm the connectivity of the gallate and 2-hydroxypropyl moieties. nih.gov
Table 3: Predicted Key Mass Fragments for this compound
| m/z | Possible Fragment Identity |
|---|---|
| 228 | [M]⁺ (Molecular Ion) |
| 213 | [M - CH₃]⁺ |
| 210 | [M - H₂O]⁺ |
| 170 | [C₇H₆O₅]⁺ (Gallic Acid) |
| 169 | [C₇H₅O₅]⁺ (Galloyl Cation) |
| 153 | [C₇H₅O₄]⁺ (Loss of OH from Gallic Acid) |
Diffraction Methods for Crystalline Structure Investigation
Diffraction techniques are employed to analyze the solid-state properties of a compound, providing information on its atomic arrangement and degree of crystallinity.
X-ray Diffraction (XRD) for Crystallinity and Phase Identification
X-ray Diffraction (XRD) is the principal method for investigating the crystalline nature of solid materials. scientific.netresearchgate.net An XRD analysis of a powdered sample of this compound would reveal its long-range atomic order. A crystalline sample would produce a diffraction pattern with sharp, well-defined peaks at specific diffraction angles (2θ), which are characteristic of its particular crystal lattice structure. nih.gov Conversely, an amorphous sample, lacking long-range order, would result in a pattern with broad, diffuse humps. The positions and intensities of the diffraction peaks can be used for phase identification and to determine crystal structure parameters if a single crystal can be grown. researchgate.net
Microscopic and Surface Analysis Techniques
Microscopic techniques are utilized to visualize the physical form and surface characteristics of the compound in its solid state. Techniques such as Scanning Electron Microscopy (SEM) can be used to study the morphology, particle size, and surface texture of this compound powder. scientific.netresearchgate.net This information is valuable for understanding the material's physical properties and behavior.
Scanning Electron Microscopy (SEM) and Energy-Dispersive Spectroscopy (EDS) for Morphology and Elemental Composition
While specific SEM and EDS studies on this compound are not extensively detailed in the available literature, analysis of related materials provides a strong indication of expected results. For instance, studies on biodegradable polymers incorporating gallate esters, such as octyl gallate, utilize SEM to evaluate the morphology of the material. nih.gov
For a pure, crystalline sample of this compound, SEM would be employed to investigate its particle size, shape, and surface topography. It is anticipated that the compound would present as a crystalline powder, and SEM imaging would reveal the specific crystal habit (e.g., prismatic, acicular, or tabular) and any surface defects or agglomeration tendencies.
Energy-Dispersive Spectroscopy (EDS) would complement SEM by providing a qualitative and quantitative analysis of the elemental composition. An EDS spectrum of this compound is expected to show distinct peaks corresponding to carbon (C) and oxygen (O), the primary constituent elements of the molecule. The relative atomic percentages obtained from EDS analysis would be expected to align closely with the theoretical values derived from its chemical formula (C₁₀H₁₂O₆).
Table 1: Expected Elemental Composition Data from EDS Analysis
| Element | Symbol | Theoretical Atomic % |
|---|---|---|
| Carbon | C | 41.67% |
| Oxygen | O | 33.33% |
| Hydrogen | H | 5.00% |
Note: EDS is typically insensitive to hydrogen; therefore, its presence would be inferred from the molecular structure.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and, crucially, the chemical and electronic states of atoms within the top 1-10 nanometers of a material's surface. For this compound, XPS analysis would provide detailed information about the bonding environments of its carbon and oxygen atoms.
High-resolution XPS spectra would be acquired for the C 1s and O 1s regions.
C 1s Spectrum: The carbon spectrum would be deconvoluted into multiple peaks, each representing a different chemical environment. These would include peaks for C-C/C-H bonds in the aromatic ring and propyl chain, C-O bonds of the hydroxyl and ether functionalities, and the O-C=O bond of the ester group.
O 1s Spectrum: The oxygen spectrum would similarly be resolved into components corresponding to the different types of oxygen atoms: the carbonyl oxygen (C=O) of the ester, the ether-linked oxygen (C-O-C) in the ester, and the oxygens of the phenolic hydroxyl groups (-OH).
The binding energies of these peaks provide a fingerprint of the surface chemistry, confirming the integrity of the functional groups in the molecule.
Computational Chemistry and Molecular Modeling of this compound
Computational methods offer a theoretical lens to examine the properties of this compound at the atomic level, predicting its electronic behavior, conformational preferences, and potential biological interactions.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. mdpi.orgmdpi.comresearchgate.net For this compound, DFT methods like B3LYP can be used to optimize the molecular geometry and calculate fundamental electronic properties. epstem.netscispace.com
Key parameters derived from these calculations include:
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the molecule's ability to donate electrons (a key feature for antioxidants), while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the phenolic hydroxyl groups are expected to be the most electron-rich sites, making them primary targets for electrophilic attack and key to radical scavenging activity.
Mulliken Charges: These calculations provide the partial charge on each atom, offering a quantitative measure of the molecular polarity and the distribution of electrons within the bonds.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. ut.ac.ir For this compound, MD simulations can provide insights into its conformational flexibility and its interactions with other molecules, such as those in a biological membrane. nih.gov
Studies on related gallated compounds have used MD simulations to understand their affinity for lipid bilayers. nih.gov These simulations show that gallated molecules can penetrate the membrane, forming hydrogen bonds with lipid oxygen atoms. nih.gov The presence of the 2-hydroxypropyl group in this compound would influence its hydrophobicity and, consequently, its interaction with and orientation within a lipid environment. MD simulations can also be used to calculate binding free energies between the gallate ester and biological targets like enzymes, helping to elucidate potential mechanisms of action. mdpi.com
Table 2: Representative Data from Molecular Dynamics Simulations of Gallate Derivatives
| Compound | Target | Calculated Binding Free Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Butyl Gallate | Trypanosoma brucei Alternative Oxidase | -35.2 | Not specified mdpi.com |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Gallate Esters
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a series of compounds, like gallate esters, relates to their biological activity. nih.govnih.govsemanticscholar.org These models are crucial for designing new derivatives with enhanced potency. nih.gov
For gallate esters, a primary determinant of activity is the nature of the ester side chain.
Antioxidant and Neuroprotective Effects: SAR studies have shown that the antioxidant capacity of gallate derivatives is heavily dependent on the three hydroxyl groups on the galloyl moiety. However, the ability to protect cells from oxidative stress also depends on hydrophobicity, which is modulated by the ester group. nih.gov An optimal balance of antioxidant activity and molecular polarity is necessary for effective neuroprotection. nih.gov
Antimicrobial Activity: The length of the alkyl ester chain significantly impacts antimicrobial properties. For example, potent bactericidal activity has been observed for gallic acid esters with alkyl chains of eight to twelve carbons. mdpi.com
QSAR Models: QSAR models use statistical methods to correlate physicochemical descriptors (e.g., lipophilicity (log P), electronic parameters, steric factors) with biological activity. nih.govpharmacophorejournal.commdpi.com For gallate esters, QSAR models have been developed to predict analgesic activity, demonstrating a strong correlation between structural features and potency. nih.gov Such models can guide the synthesis of new derivatives with improved therapeutic profiles.
Table 3: Structure-Activity Relationship Insights for Gallate Esters
| Activity | Structural Feature | Observation | Reference(s) |
|---|---|---|---|
| Antioxidant Activity | Phenolic Hydroxyl Groups | Essential for free radical scavenging. | |
| Neuroprotective Effect | Ester Side Chain | Activity depends on both antioxidant capacity and hydrophobicity; propyl gallate showed significant protective effects. | nih.gov |
| Trypanocidal Activity | Ester Side Chain | Activity correlates with water solubility (log S) rather than lipophilicity (log P). | mdpi.com |
Mechanistic Research on Material Science Applications of 2 Hydroxypropyl 3,4,5 Trihydroxybenzoate
Anticorrosion Mechanisms and Film Formation Dynamics
2-Hydroxypropyl 3,4,5-trihydroxybenzoate (B8703473), an ester of gallic acid, has emerged as a significant compound in the field of corrosion science, primarily for its role as an effective rust converter and corrosion inhibitor. Its mechanism of action is multifaceted, involving chemical chelation, rust conversion, and the formation of a protective barrier film on metal surfaces.
Role of Phenolic Hydroxyl Groups in Metal Ion Chelation (e.g., Fe²⁺/Fe³⁺)
The key to the anticorrosive properties of 2-Hydroxypropyl 3,4,5-trihydroxybenzoate lies in the three phenolic hydroxyl (-OH) groups on its gallate moiety. These hydroxyl groups, particularly when ortho-positioned, act as powerful chelating agents for metal ions, most notably iron ions (Fe²⁺ and Fe³⁺) which are the primary components of rust.
The chelation process involves the formation of stable, coordinate bonds between the oxygen atoms of the phenolic hydroxyl groups and the iron ions. This interaction effectively sequesters the iron ions, forming a stable, insoluble organometallic complex. The gallate structure can form bidentate chelates with both Fe²⁺ and Fe³⁺, creating a ring-like structure that is thermodynamically stable. This chelation transforms the loosely adherent, porous rust into a more stable and compact layer.
The presence of multiple hydroxyl groups allows for strong and multidentate chelation, leading to the formation of a polymeric iron-gallate complex on the metal surface. This complex is dark-colored, typically bluish-black, which is characteristic of the rust conversion process.
Mechanism of Rust Conversion and Protective Layer Formation
The rust conversion process initiated by this compound involves a chemical transformation of the existing rust layer (primarily iron oxides and hydroxides) into a passive, protective film. This process can be summarized in the following steps:
Penetration: The this compound, often in a water-based formulation, penetrates the porous rust layer to reach the underlying metal substrate.
Chelation and Complexation: As described in the previous section, the gallate moiety chelates with the Fe²⁺ and Fe³⁺ ions present in the rust. This reaction forms a stable, dark-colored iron-gallate complex.
Film Formation: The newly formed organometallic complex precipitates and polymerizes on the metal surface, creating a dense and adherent protective film. This film acts as a physical barrier, isolating the metal from corrosive agents such as oxygen and moisture.
Passivation: The protective layer passivates the metal surface, significantly reducing the rate of further corrosion. The converted rust layer is more resistant to moisture and provides a stable substrate for subsequent coatings.
This conversion process is advantageous as it eliminates the need for complete rust removal, which can be costly and labor-intensive. The resulting protective film is not only corrosion-resistant but also provides a good surface for the adhesion of subsequent paint or coating layers.
Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization Studies of Corrosion Inhibition
Electrochemical techniques such as Electrochemical Impedance Spectroscopy (EIS) and potentiodynamic polarization are crucial for evaluating the corrosion inhibition efficiency of this compound. These methods provide quantitative data on the protective properties of the film formed on the metal surface.
Potentiodynamic Polarization: This technique involves polarizing the metal sample and measuring the resulting current to determine the corrosion rate. The data is typically presented as a Tafel plot. For a steel surface treated with a gallic acid derivative, the polarization curve shifts to lower current densities, indicating a reduction in the corrosion rate. The corrosion potential (Ecorr) may also shift, indicating whether the inhibitor affects the anodic or cathodic reaction, or both (mixed-type inhibitor).
Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-electrolyte interface over a range of frequencies. The results are often presented as Nyquist or Bode plots. For a protected surface, the Nyquist plot typically shows a larger semicircle, indicating an increase in the charge transfer resistance (Rct). A higher Rct value signifies a lower corrosion rate. The formation of a protective film also leads to a decrease in the double-layer capacitance (Cdl).
Below are representative data tables illustrating the typical results obtained from these studies on steel surfaces treated with gallic acid derivatives, which are structurally and functionally similar to this compound.
Table 1: Potentiodynamic Polarization Data for Steel in a Corrosive Medium
| Treatment | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) |
| Bare Steel | -650 | 150 | - |
| Steel + Gallic Acid Derivative | -600 | 15 | 90 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Steel in a Corrosive Medium
| Treatment | Charge Transfer Resistance (Rct) (Ω·cm²) | Double-Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| Bare Steel | 200 | 300 | - |
| Steel + Gallic Acid Derivative | 2000 | 50 | 90 |
These data demonstrate the significant improvement in corrosion resistance imparted by the protective film formed by the gallic acid derivative.
Integration into Polymer Composites and Coatings
The unique chemical structure of this compound also makes it a valuable additive for enhancing the properties of polymer composites and coatings. Its ability to interact with both the polymer matrix and inorganic surfaces leads to improved performance characteristics.
Interfacial Interactions and Compatibility with Polymer Matrices
The gallate moiety of this compound, with its multiple hydroxyl groups, can form strong hydrogen bonds with various polymer matrices, such as epoxy, polyurethane, and polyvinyl alcohol. These interactions improve the compatibility between the compound and the polymer, leading to a more homogeneous dispersion and preventing phase separation.
In addition to hydrogen bonding, the potential for covalent bonding exists, particularly with reactive polymer systems like epoxy resins. The hydroxyl groups of the gallate can react with the epoxy groups, chemically incorporating the molecule into the polymer network. This covalent integration leads to a significant enhancement of the interfacial adhesion between the polymer and any reinforcing fillers or substrates.
Mechanism of Enhanced Adhesion and Barrier Properties in Composites
The incorporation of this compound into polymer composites and coatings can significantly enhance their adhesion and barrier properties through several mechanisms:
Improved Interfacial Adhesion: The strong interactions (hydrogen and covalent bonding) between the gallate moiety and the polymer matrix, as well as its ability to chelate with metal substrates, create a robust interfacial layer. This layer effectively transfers stress from the polymer matrix to the substrate or reinforcing filler, leading to improved mechanical properties and durability of the composite or coating.
Enhanced Barrier Properties: The dense, cross-linked network formed by the interaction of this compound with the polymer matrix reduces the free volume within the polymer. This tortuous path for corrosive species, such as water and oxygen, significantly decreases their permeability through the composite or coating. The result is a more effective barrier against environmental degradation.
Corrosion Inhibition at the Interface: When used in coatings on metal substrates, the this compound that migrates to the polymer-metal interface can provide active corrosion protection by the mechanisms described in section 4.1. This dual-action functionality of providing both a physical barrier and active corrosion inhibition is highly desirable in protective coatings.
The table below summarizes the impact of incorporating gallic acid derivatives on the properties of polymer composites.
Table 3: Properties of Polymer Composites with and without Gallic Acid Derivative
| Property | Polymer Composite without Gallic Acid Derivative | Polymer Composite with Gallic Acid Derivative |
| Adhesion Strength (MPa) | 5 | 15 |
| Water Vapor Permeability (g/m²·day) | 10 | 3 |
| Corrosion Resistance | Moderate | High |
Degradation Pathways and Environmental Fate in Material Applications
The environmental fate of this compound, when used as an additive in materials, is intrinsically linked to its chemical structure, which consists of a gallic acid core joined to a 1,2-propanediol moiety via an ester linkage. The degradation of this compound is anticipated to proceed through the breakdown of these components, influenced by various environmental factors. Research into the degradation of structurally similar compounds, such as propyl gallate and gallic acid, provides significant insights into the likely pathways for this compound.
The primary degradation pathways can be categorized into abiotic and biotic processes. Abiotic degradation includes mechanisms such as hydrolysis and photodegradation, while biotic degradation involves breakdown by microorganisms.
Hydrolysis: The ester bond in this compound is susceptible to hydrolysis, which would be a primary abiotic degradation pathway in aqueous environments. This reaction would cleave the ester linkage, yielding gallic acid and 1,2-propanediol. Studies on propyl gallate have shown that it is readily hydrolyzed to gallic acid. abo.fi This process can be influenced by pH and temperature.
Photodegradation: Exposure to light, particularly in the presence of photosensitizers, can lead to the degradation of phenolic compounds like this compound. Research on propyl gallate has demonstrated that its photodegradation can be initiated by reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and hydrogen peroxide (H₂O₂). nih.govnih.govresearchgate.net This process involves complex photochemical reactions that can lead to the oxidation and breakdown of the gallic acid ring structure.
Biodegradation: In soil and aquatic environments, microorganisms are expected to play a crucial role in the degradation of this compound. The initial step would likely be the enzymatic hydrolysis of the ester bond by microbial esterases, releasing gallic acid and 1,2-propanediol. Both of these products are known to be biodegradable. Gallic acid is a naturally occurring compound that can be metabolized by various bacteria. nih.gov For instance, Pseudomonas putida has been shown to possess a specific gene cluster for the degradation of gallic acid. nih.gov Studies on biodegradable polymers incorporating gallic acid have indicated that these materials are fully biodegradable. researchgate.netfao.org
The degradation of gallic acid can proceed through various intermediates. For example, its degradation in aqueous solution by Fenton's reagent, an advanced oxidation process, involves the formation of hydroxylated products and cleavage of the aromatic ring to produce smaller organic acids like formic acid, oxalic acid, and acetic acid, eventually leading to mineralization into carbon dioxide and water. researchgate.net
The environmental fate is also influenced by the material matrix in which this compound is incorporated. The rate of its release from the material will dictate its availability for degradation. Once released, its persistence in the environment is expected to be low due to the multiple degradation pathways available.
The following table summarizes the kinetic data for the reaction of propyl gallate with various radicals, which provides an indication of its reactivity and potential for degradation in different media.
| Radical | Medium | Reaction Mechanism | Rate Constant (M⁻¹ s⁻¹) |
| ˙OOH | Aqueous | Hydrogen Transfer | 4.56 × 10⁸ |
| ˙OOCH₃ | Aqueous | Hydrogen Transfer | 1.59 × 10⁶ |
| ˙OOCHCH₂ | Aqueous | Hydrogen Transfer | 4.05 × 10⁸ |
| ˙OOH | Lipid | Hydrogen Transfer | 2.94 × 10⁴ |
| ˙OOCH₃ | Lipid | Hydrogen Transfer | 7.73 × 10³ |
| ˙OOCHCH₂ | Lipid | Hydrogen Transfer | 9.94 × 10⁵ |
Data from a theoretical study on the reactivity of propyl gallate. rsc.org
The degradation of gallic acid using Fenton's reagent follows pseudo-first-order kinetics, as detailed in the table below.
| Parameter | Value |
| Initial Gallic Acid Concentration | 25 mg/L |
| [H₂O₂] | 5·10⁻⁴ mol/L |
| [Fe²⁺] | 1·10⁻⁵ mol/L |
| pH | 3.0 |
| Rate Constant (kavg.) | 5.7·10⁻³ s⁻¹ |
| Reaction Rate (Δc/Δtavg.) | 6.7·10⁻⁷ mol/L·s⁻¹ |
| Half-life (τ₁/₂) | 118 s |
| Degradation after 5 min | 50% |
| Mineralization after 5 min | 30% |
Data from a study on the degradation of gallic acid by Fenton's reagent. researchgate.net
Exploration of Biomolecular Interactions and in Vitro Activity Mechanisms of Gallate Esters Structural Analogs of 2 Hydroxypropyl 3,4,5 Trihydroxybenzoate
Antioxidant Mechanisms and Free Radical Scavenging Capacity
The antioxidant activity of gallate esters is a cornerstone of their biological effects, primarily attributed to their ability to neutralize reactive oxygen species (ROS) and other free radicals. This capacity is governed by several intricate mechanisms, including the transfer of hydrogen atoms or electrons, and is significantly influenced by their molecular structure.
The primary mechanisms by which gallate esters scavenge free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). ni.ac.rsresearchgate.netnih.gov In the HAT pathway, the phenolic hydroxyl group of the gallate moiety donates a hydrogen atom to a free radical, thereby neutralizing it. ni.ac.rsresearchgate.net This process is often favored due to the relatively low bond dissociation energy of the O-H bond in the gallate structure. researchgate.net
Alternatively, the SET mechanism involves the transfer of a single electron from the gallate ester to the free radical, forming a radical cation from the antioxidant and an anion from the radical. ni.ac.rsresearchgate.net This is often followed by proton transfer. Theoretical studies have indicated that for some gallate esters, such as propyl gallate, the HAT mechanism is the predominant pathway for reacting with peroxyl radicals in both aqueous and lipid media. researchgate.net The choice between HAT and SET pathways can be influenced by the nature of the free radical, the solvent, and the specific structure of the gallate ester. ni.ac.rs
The antioxidant potency of gallate esters is intrinsically linked to the number and position of hydroxyl (-OH) groups on the gallic acid core. nih.gov The three hydroxyl groups on the aromatic ring of gallic acid are crucial for its high antioxidant activity. nih.govcore.ac.uk The presence of multiple hydroxyl groups increases the electron-donating capacity of the molecule, enhancing its ability to scavenge free radicals. nih.gov Specifically, the arrangement of hydroxyl groups in the gallate structure, particularly the para-hydroxyl group relative to the ester group, is considered highly important for its antioxidant function. researchgate.net Studies have shown a direct correlation between the number of adjacent aromatic hydroxyl groups and the rate of reaction with hydroxyl radicals. nih.gov For instance, gallic acid, with its three hydroxyl groups, demonstrates higher antioxidant activity compared to phenolic acids with fewer hydroxyl groups. nih.gov
Table 1: Influence of Hydroxyl Groups on Antioxidant Activity of Phenolic Compounds
| Compound | Number of Hydroxyl Groups | Relative Antioxidant Activity |
|---|---|---|
| Gallic Acid | 3 | High nih.gov |
| Epigallocatechin | 5 | Increased nih.gov |
| Epicatechin Gallate | 7 | High nih.gov |
| Epigallocatechin Gallate | 8 | High nih.gov |
Anti-inflammatory Modulatory Pathways
Gallate esters exhibit notable anti-inflammatory properties by interfering with key pathways involved in the inflammatory response. Their mechanisms of action include the inhibition of pro-inflammatory enzymes and the suppression of signaling molecules that orchestrate inflammation.
A significant anti-inflammatory mechanism of gallate esters is their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. brainwareuniversity.ac.innih.gov COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are potent inflammatory mediators. nih.gov Overexpression of COX-2 is associated with various inflammatory conditions. nih.gov
Studies have shown that epigallocatechin-3-gallate (EGCG), a prominent gallate ester found in green tea, can significantly inhibit COX-2 expression at both the mRNA and protein levels in various cell lines. nih.govnih.gov This inhibition can occur through the downregulation of signaling pathways that control COX-2 expression, such as the ERK1/2 and Akt pathways, and by inhibiting the activation of the transcription factor NF-κB. nih.gov By inhibiting COX-2, gallate esters effectively reduce the production of pro-inflammatory prostaglandins, thereby mitigating the inflammatory response. nih.gov Some gallate ester derivatives have shown selective affinity towards COX-2 over COX-1, which is an important consideration in the development of anti-inflammatory agents with fewer side effects. dovepress.com
Table 2: Effect of Gallate Esters on COX-2 Expression
| Gallate Ester | Cell Line | Effect on COX-2 |
|---|---|---|
| Epigallocatechin gallate (EGCG) | Mouse Skin | Inhibited TPA-induced expression nih.gov |
| Epigallocatechin gallate (EGCG) | Human Mammary Epithelial Cells (MCF-10A) | Downregulated TPA-stimulated expression nih.gov |
| Epigallocatechin gallate (EGCG) | Human Colorectal Cancer Cells (HT-29, HCA-7) | Inhibited constitutive mRNA and protein overexpression nih.gov |
Gallate esters can also exert their anti-inflammatory effects by modulating the production and release of pro-inflammatory cytokines and chemokines. researchgate.netnih.gov These signaling molecules play a crucial role in amplifying and sustaining inflammatory reactions.
For instance, gallic acid has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in human mast cells. nih.gov Similarly, methyl gallate has been demonstrated to attenuate the production of inflammatory mediators including IL-1β, IL-6, TNF-α, and the chemokine CXCL-1 in an animal model of arthritis. nih.gov The inhibitory mechanism often involves the suppression of key signaling pathways, such as the nuclear factor-kappaB (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways, which are central to the transcriptional regulation of many pro-inflammatory genes. brainwareuniversity.ac.innih.gov By interfering with the release of these potent inflammatory mediators, gallate esters can effectively dampen the inflammatory cascade at multiple levels.
Regulation of Key Signaling Pathways (e.g., NF-κB, MAPK)
Gallate esters, structural analogs of 2-Hydroxypropyl 3,4,5-trihydroxybenzoate (B8703473), have demonstrated significant regulatory effects on key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in the cellular response to inflammatory stimuli, and their modulation by gallate esters underscores the anti-inflammatory potential of this class of compounds.
Studies have shown that gallate esters can inhibit the activation of NF-κB, a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. For instance, ethyl gallate has been observed to suppress the nuclear translocation of the NF-κB p65 subunit induced by cytokines in human umbilical vein endothelial cells (HUVECs). This inhibition of NF-κB translocation prevents it from binding to DNA and initiating the transcription of genes for adhesion molecules like VCAM-1, ICAM-1, and E-selectin, which are critical for leukocyte adhesion during inflammation. Similarly, n-propyl gallate has been shown to possess anti-inflammatory activity by down-regulating the NF-κB pathway. It achieves this by inhibiting the degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.
The MAPK signaling pathway, which includes key kinases such as ERK1/2, JNK, and p38, is another critical regulator of inflammation that is modulated by gallate esters. Epigallocatechin-3-gallate (EGCG), a well-studied gallate ester, has been shown to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of ERK1/2, JNK, and p38 in bone marrow-derived macrophages. By blocking the phosphorylation of these MAPK proteins, EGCG effectively attenuates the downstream signaling cascade that leads to the production of pro-inflammatory mediators. Gallocatechin gallate (GCG) has also been found to attenuate MAPK pathway activation, contributing to its anti-inflammatory effects. The anti-inflammatory mechanism of n-propyl gallate also involves the suppression of the phosphorylation of c-Jun NH(2)-terminal kinase 1/2 (JNK1/2).
The regulation of these pathways by gallate esters is often linked to their antioxidant properties. The activation of both NF-κB and MAPK pathways can be triggered by reactive oxygen species (ROS), and the ability of gallate esters to scavenge free radicals may contribute to their inhibitory effects on these inflammatory cascades.
Enzyme Inhibition Kinetics and Molecular Interactions
Gallate esters have been identified as potent inhibitors of several key enzymes implicated in various physiological and pathological processes. Their inhibitory activity is often characterized by specific kinetic profiles and molecular interactions within the enzyme active sites.
α-Glucosidase Inhibition: Specificity towards Maltase and Sucrase
Gallate esters have demonstrated notable inhibitory effects against α-glucosidases, enzymes that play a crucial role in carbohydrate digestion and glucose absorption. This inhibition is particularly relevant in the context of managing hyperglycemia. Certain gallate-containing compounds, such as B2-3'-O-gallate and epigallocatechin gallate (ECG), have shown strong inhibitory activity against both maltase and sucrase.
Kinetic studies have revealed that these compounds often act as mixed-competitive or competitive inhibitors. For example, B2-3'-O-gallate and ECG were identified as mixed-competitive inhibitors of α-glucosidase. Epigallocatechin gallate has been specifically shown to be a competitive inhibitor against the maltose (B56501) substrate for maltase. The inhibition of these specific disaccharidases, maltase and sucrase, is significant as they are major contributors to the breakdown of dietary carbohydrates into absorbable glucose. By inhibiting these enzymes, gallate esters can effectively delay glucose absorption and help in controlling postprandial blood glucose levels.
Tyrosinase and Acetylcholinesterase (AChE) Inhibition Mechanisms
Gallate esters have been investigated for their ability to inhibit tyrosinase and acetylcholinesterase (AChE), enzymes associated with melanogenesis and neurodegeneration, respectively.
Tyrosinase Inhibition: Tyrosinase is a key enzyme in the synthesis of melanin. Various gallate esters, including propyl gallate, epigallocatechin-3-gallate (EGCG), and gallocatechin gallate (GCG), have been shown to inhibit tyrosinase activity. The inhibition mechanism often involves a mixed-type inhibition pattern. This suggests that these compounds can bind to both the free enzyme and the enzyme-substrate complex. The inhibitory action is attributed to their ability to chelate the copper ions present in the active site of tyrosinase, which are essential for its catalytic function.
Acetylcholinesterase (AChE) Inhibition: AChE is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme is a key therapeutic strategy for Alzheimer's disease. Gallic acid and its derivatives have shown potential as AChE inhibitors. While gallic acid itself shows some inhibitory activity, its ester derivatives, such as ethyl gallate, have demonstrated more potent anti-AChE effects. The mechanism of inhibition is believed to involve the binding of these compounds to the active site of AChE, thereby preventing the hydrolysis of acetylcholine. The hydrophobic nature of the alkyl chain in gallate esters may enhance their binding to the acyl pocket of the AChE active site.
Molecular Docking and Binding Site Analysis for Enzyme-Ligand Complexes
Molecular docking studies have provided valuable insights into the specific interactions between gallate esters and the active sites of their target enzymes, corroborating the findings from kinetic studies.
α-Glucosidase: Docking simulations of gallic acid with α-glucosidase have indicated that it binds within the active site pocket of the enzyme. The primary forces driving this interaction are hydrogen bonds formed between the hydroxyl groups of the gallate moiety and key amino acid residues in the enzyme's active site.
Tyrosinase: Molecular docking studies of gallate derivatives, such as pentagalloylglucopyranose (PGG) and methyl gallate (MG), with tyrosinase have revealed that these ligands position themselves in the hydrophobic binding pocket near the binuclear copper active site. This positioning allows for interactions with the copper ions and surrounding amino acid residues, which is consistent with the proposed mechanism of copper chelation and competitive or mixed-type inhibition. The interactions are primarily stabilized by hydrogen bonds and hydrophobic interactions.
Acetylcholinesterase (AChE): Docking simulations of flavonoids, including those with gallate moieties like epicatechin gallate, with AChE have shown strong binding affinities. These compounds are predicted to interact with key amino acid residues within the active site gorge of AChE. The binding is often stabilized by a network of hydrogen bonds and π-π stacking interactions with aromatic residues in the active site.
These molecular modeling studies provide a structural basis for the observed enzyme inhibitory activities of gallate esters and guide the design of more potent and specific inhibitors.
Antimicrobial Action Mechanisms
Gallate esters exhibit a broad spectrum of antimicrobial activity against various pathogens. A primary mechanism underlying this activity is the disruption of the bacterial cell membrane.
Bacterial Cell Membrane Disruption and Permeability Alterations
Alkyl gallates, which are esters of gallic acid, have been shown to directly target and compromise the integrity of the bacterial cell membrane. The length of the alkyl chain of these esters plays a crucial role in their effectiveness, with longer chains generally correlating with increased antimicrobial potency. This is attributed to the increased hydrophobicity, which facilitates the partitioning of the molecule into the lipid bilayer of the cell membrane.
The interaction of gallate esters with the bacterial membrane leads to a series of detrimental events. These compounds can cause an increase in membrane permeability, leading to the leakage of essential intracellular components such as ions, metabolites, and nucleic acids. This disruption of the membrane's barrier function ultimately contributes to cell death. Studies using model membranes and bacterial cells have demonstrated that gallate esters can alter the fluidity and physical properties of the lipid bilayer.
Inhibition of Microbial Protein and Nucleic Acid Synthesis
Recent studies have elucidated that a primary mechanism of the antimicrobial action of gallate esters involves the inhibition of nucleic acid synthesis. This is achieved through the targeting of essential bacterial enzymes, namely DNA gyrase and topoisomerase IV. These enzymes play a crucial role in DNA replication, transcription, and repair by managing the topological state of the DNA.
Several gallate derivatives have been identified as potent inhibitors of E. coli DNA gyrase and topoisomerase IV. The inhibitory activity of these esters is influenced by the length of their alkyl chain, with longer chains generally exhibiting stronger inhibition. The mechanism of this inhibition is believed to be through ATP-competitive inhibition of the ATPase activity of these enzymes. By binding to the ATP-binding site, the gallate esters prevent the conformational changes in the enzymes that are necessary for their function, ultimately leading to a halt in DNA replication and cell death.
The table below summarizes the inhibitory concentrations (IC50) of various gallate derivatives against E. coli DNA gyrase.
| Compound | IC50 (µM) against E. coli DNA gyrase |
| Digallic acid | ~8 |
| Butyl gallate | >200 |
| Octyl gallate | ~25 |
| Dodecyl gallate | ~12.5 |
| Phenyl gallate | >200 |
| Biphenyl gallate | ~50 |
Data sourced from studies on the inhibition of bacterial DNA gyrase by gallate derivatives.
While the interference with nucleic acid synthesis is a well-documented mechanism, the direct inhibition of microbial protein synthesis by gallate esters is less clear. Some research on the broader class of flavonoids, to which gallates belong, suggests a potential for impairing protein synthesis. However, direct evidence and detailed mechanisms for gallate esters acting on bacterial ribosomes or other protein synthesis machinery are not yet fully established. Interestingly, some studies have observed continued bacterial growth after treatment with certain alkyl gallates, which may suggest that the primary mode of action is not the inhibition of transcription or translation. Further research is needed to fully elucidate the role of gallate esters in the inhibition of microbial protein synthesis.
Anti-biofilm Formation Strategies
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and are notoriously resistant to antimicrobial agents. Gallate esters have demonstrated significant efficacy in preventing and disrupting these resilient structures through a multi-pronged approach.
One of the primary anti-biofilm strategies of gallate esters is the suppression of EPS synthesis. The EPS matrix is crucial for the structural integrity of the biofilm and for protecting the embedded bacteria. By inhibiting its production, gallate esters hinder the initial attachment of bacteria to surfaces and the subsequent development of the mature biofilm architecture.
Another key mechanism is the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. Several gallate esters, such as ethyl gallate and propyl gallate, have been shown to antagonize QS receptors, thereby disrupting this communication network and preventing the coordinated activities required for biofilm development.
Furthermore, gallate esters can alter the properties of the microbial cell membrane, which can affect the initial adhesion of bacteria to surfaces, a critical first step in biofilm formation. The effectiveness of this action is often correlated with the length of the alkyl chain of the gallate ester; longer chains tend to have a greater impact on membrane-related processes.
The anti-biofilm activity of various gallate esters against different bacterial species is quantified by their Minimum Inhibitory Concentration (MIC) and their ability to reduce biofilm biomass.
| Gallate Ester | Bacterial Strain | MIC (µg/mL) | Biofilm Reduction (%) | Reference |
| Methyl Gallate | Pseudomonas aeruginosa | - | Significant reduction in biofilm formation | |
| Ethyl Gallate | Pseudomonas aeruginosa | - | Inhibition of biofilm formation | |
| Propyl Gallate | Pseudomonas aeruginosa | - | Potent inhibition of biofilm formation | |
| Gallic Acid | Staphylococcus aureus | 2000 | Effective inhibition of biofilm formation | |
| Gallic Acid & Carvacrol | Staphylococcus aureus | - | Complete eradication of mature biofilm | |
| Gallic Acid | Pseudomonas aeruginosa | - | Inhibition of biofilm formation |
This table presents a summary of findings from multiple studies on the anti-biofilm activity of gallate esters.
Advanced Research Perspectives and Future Directions for 2 Hydroxypropyl 3,4,5 Trihydroxybenzoate
Integration of Omics Technologies in Mechanistic Research
To fully elucidate the biological and chemical mechanisms of 2-Hydroxypropyl 3,4,5-trihydroxybenzoate (B8703473), a deeper understanding at the molecular level is imperative. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit for achieving this. While specific omics studies on 2-Hydroxypropyl 3,4,5-trihydroxybenzoate are still nascent, research on gallic acid and its derivatives provides a clear roadmap for future investigations.
Transcriptomic analyses, for instance, can reveal how this compound influences gene expression profiles within cells. Studies on gallic acid have utilized transcriptome profiling to identify potential molecular targets and understand its diverse biological activities. By comparing the gene expression changes induced by this compound with those of known compounds, researchers can form hypotheses about its mechanisms of action.
Metabolomics, the large-scale study of small molecules or metabolites, can provide a snapshot of the cellular processes affected by this compound. By analyzing the metabolic fingerprints of cells or organisms exposed to this compound, scientists can identify altered biochemical pathways. For example, metabolomics has been used to explore the anti-inflammatory effects of gallic acid by identifying key biomarkers and perturbed metabolic pathways, such as linoleic acid and arachidonic acid metabolism. A similar approach could illuminate the metabolic consequences of cellular interaction with this compound.
The combined power of transcriptomics and metabolomics can offer a comprehensive, systems-level understanding. This integrated approach has been successfully applied to investigate the mechanisms of other complex natural compounds. By identifying correlations between changes in gene expression and metabolite levels, researchers can construct detailed molecular networks that explain the functional effects of this compound.
Table 1: Potential Omics Approaches for Mechanistic Research of this compound
| Omics Technology | Research Question | Potential Insights |
| Transcriptomics | How does the compound alter gene expression? | Identification of target genes and signaling pathways. |
| Proteomics | What are the changes in protein expression and post-translational modifications? | Understanding of functional changes at the protein level. |
| Metabolomics | How does the compound affect the cellular metabolome? | Pinpointing altered metabolic pathways and key biomarkers. |
| Integrated Omics | What is the systems-level response to the compound? | Construction of comprehensive mechanistic models. |
Development of Responsive and Smart Material Systems Incorporating this compound
The unique chemical structure of this compound, featuring multiple hydroxyl groups, makes it an excellent candidate for incorporation into responsive and "smart" material systems. These materials are designed to change their properties in response to specific external stimuli, such as pH, temperature, or light.
One promising area is the development of smart hydrogels. Gallic acid and its derivatives have been successfully used to create multifunctional hydrogels with properties like adhesion, antioxidant activity, and antibacterial effects. For instance, gallic acid has been functionalized and incorporated into hyaluronic acid-based hydrogels that exhibit pH-responsive behavior, making them suitable for applications like 3D bioprinting and injectable tissue adhesives. The introduction of the 2-hydroxypropyl group in this compound could be leveraged to fine-tune the hydrophilic/hydrophobic balance and thermoresponsive properties of such hydrogels.
In the realm of food packaging, gallate compounds are being integrated into active and intelligent packaging systems. These systems can respond to changes in the food's environment to enhance preservation. For example, films containing gallic acid can act as oxygen scavengers and provide antioxidant and antimicrobial properties, thereby extending the shelf life of packaged foods. Furthermore, the phenolic nature of these compounds can be utilized for colorimetric pH indicators in intelligent packaging, signaling changes in food freshness. The specific properties of this compound could be harnessed to develop novel packaging materials with tailored release profiles and sensory characteristics.
Another avenue of exploration is the use of this compound in the creation of biodegradable polymers and composites. Its antioxidant properties can help to stabilize these materials and control their degradation rates. The development of biodegradable polyesters containing gallates is seen as an environmentally friendly alternative to traditional petrochemical-based plastics.
Computational Design of Next-Generation Gallate Esters with Targeted Functionalities
Computational chemistry and molecular modeling are becoming indispensable tools in the rational design of new molecules with specific properties. These in silico methods can predict the behavior and characteristics of novel gallate esters, including this compound, thereby guiding synthetic efforts and reducing the need for extensive trial-and-error experimentation.
Techniques such as Density Functional Theory (DFT) can be employed to calculate key quantum chemical parameters that correlate with antioxidant activity. For other alkyl gallates, DFT has been used to determine bond dissociation enthalpy, ionization potential, and other parameters that elucidate the mechanisms of their antioxidant action. These computational findings can be correlated with experimental data to build predictive models for the antioxidant potential of new gallate derivatives.
Molecular docking is another powerful computational tool that can predict the binding interactions between a ligand, such as a gallate ester, and a target protein. This approach is particularly valuable in drug discovery and in understanding the molecular basis of a compound's biological activity. For example, modeling studies have been used to identify potential protein targets for the trypanocidal activity of gallic acid alkyl esters. Such studies can guide the design of next-generation gallate esters with improved binding affinity and selectivity for their targets.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to establish a mathematical relationship between the chemical structure of gallate esters and their biological or chemical activity. By analyzing a dataset of known gallate derivatives and their measured activities, QSAR models can be trained to predict the properties of newly designed compounds. This can accelerate the discovery of novel gallate esters with enhanced functionalities, such as improved antioxidant or antimicrobial properties.
Table 2: Computational Approaches for the Design of Novel Gallate Esters
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Elucidating antioxidant mechanisms | Bond dissociation enthalpy, ionization potential |
| Molecular Docking | Identifying biological targets | Binding affinity, interaction modes |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting activity from structure | Antioxidant capacity, antimicrobial efficacy |
| Molecular Dynamics (MD) Simulations | Simulating molecular motion over time | Conformational changes, stability of complexes |
Interdisciplinary Research Synergies for Broader Applications
The future of research on this compound lies in fostering collaborations across diverse scientific disciplines. The inherent properties of this compound open up a wide range of potential applications beyond its traditional uses.
In environmental science , gallate esters are being explored for their potential in remediation and as components of more sustainable materials. For instance, their ability to chelate metal ions could be investigated for the removal of heavy metals from contaminated water or soil. Furthermore, the incorporation of this compound into biodegradable polymers can contribute to the development of environmentally friendly plastics, reducing the reliance on non-degradable materials. There is also potential for its use in the formulation of greener industrial fluids, such as biolubricants, where its antioxidant properties can prevent oxidative degradation.
The field of food preservation continues to be a major area of application for gallate esters. Synergistic research between food scientists, chemists, and material scientists can lead to the development of more effective and natural food preservation systems. This includes the design of active packaging materials that not only act as a barrier but also actively protect the food from oxidation and microbial spoilage. The use of this compound in such systems could offer advantages in terms of solubility, stability, and compatibility with different food matrices.
In non-medical industrial applications , the antioxidant properties of this compound can be leveraged in a variety of contexts. For example, it could be used as a stabilizer in cosmetics, preventing the degradation of sensitive ingredients. In the chemical industry, it may find use as a polymerization inhibitor or as an additive to improve the oxidative stability of various materials. A notable application is its potential use as a rust conversion agent, where it can transform rust into a stable, protective layer on metal surfaces.
By bringing together experts from these and other fields, the full potential of this compound can be realized, leading to innovative solutions for a wide range of scientific and industrial challenges.
Q & A
What established synthetic routes exist for 2-hydroxypropyl 3,4,5-trihydroxybenzoate, and how can reaction conditions be optimized for improved yield?
The synthesis typically involves esterification of gallic acid (3,4,5-trihydroxybenzoic acid) with hydroxypropyl derivatives. A methodologically robust approach includes using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents like DMF or THF under nitrogen to prevent oxidation of phenolic groups . Catalytic acids (e.g., DMAP) enhance reaction efficiency. Optimization requires monitoring reaction time, temperature (40–60°C), and molar ratios of reactants via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate high-purity product. Yield improvements (≥70%) are achievable by controlling moisture levels and avoiding side reactions like transesterification .
Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm ester linkage formation (e.g., δ ~4.2 ppm for hydroxypropyl -CH₂-O- and δ ~170 ppm for carbonyl). Aromatic proton signals (δ 6.8–7.2 ppm) verify preservation of the galloyl moiety .
- HPLC-MS : Reverse-phase C18 columns (mobile phase: 0.1% formic acid in water/acetonitrile) coupled with ESI-MS detect molecular ions ([M+H]⁺ at m/z 243.1) and assess purity (>95%) .
- FT-IR : Peaks at ~3400 cm⁻¹ (phenolic -OH), 1720 cm⁻¹ (ester C=O), and 1250 cm⁻¹ (C-O ester) validate functional groups .
How does the compound’s antioxidant activity vary across in vitro models, and what factors influence these discrepancies?
In DPPH and ABTS assays, this compound exhibits IC₅₀ values comparable to propyl gallate (e.g., 10–15 μM in DPPH), driven by electron-donating phenolic groups. However, variability arises due to:
- Solvent polarity : Aqueous buffers reduce solubility, lowering observed activity vs. ethanol-based systems.
- pH dependency : Activity diminishes at neutral/basic pH due to deprotonation of phenolic -OH groups, critical for radical scavenging .
- Cell-based vs. cell-free assays : In Caco-2 cells, intracellular redox environments (e.g., glutathione levels) may attenuate effects compared to chemical assays .
What strategies mitigate instability in aqueous solutions during pharmacological studies?
- pH adjustment : Stabilize solutions at pH 5–6 (acetate buffer) to minimize hydrolysis of the ester bond.
- Antioxidant additives : Include 0.1% ascorbic acid or EDTA to prevent oxidation of catechol moieties.
- Lyophilization : Prepare lyophilized powders stored at -20°C, reconstituted in DMSO immediately before use.
- Protection from light : Use amber vials to avoid photodegradation, as UV exposure accelerates decomposition .
How can researchers resolve contradictions in bioactivity data from different enzymatic assays?
Discrepancies in enzyme inhibition studies (e.g., α-glucosidase vs. sucrase) often stem from:
- Substrate specificity : Tailor assays using purified enzymes (e.g., recombinant sucrase vs. intestinal homogenates).
- Kinetic analysis : Determine inhibition mode (competitive vs. non-competitive) via Lineweaver-Burk plots. For example, competitive inhibition of maltase by this compound (Ki ~2.5 μM) requires substrate concentration adjustments .
- Standardization : Use positive controls (e.g., acarbose for α-glucosidase) and validate via orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .
What in vitro models are suitable for evaluating anti-inflammatory effects, and how are mechanisms elucidated?
- RAW264.7 macrophages : Measure NO production (Griess reagent) and pro-inflammatory cytokines (ELISA for TNF-α, IL-6) under LPS stimulation. IC₅₀ for NO inhibition (~20 μM) correlates with NF-κB pathway modulation.
- Mechanistic studies : Western blotting for IκB-α degradation and p65 nuclear translocation. siRNA knockdown of TLR4 or MyD88 can confirm upstream targets .
How do structural modifications (e.g., hydroxypropyl chain length) impact bioavailability and metabolic stability?
- LogP optimization : Increasing chain length (e.g., methyl to hydroxypropyl) enhances lipophilicity (LogP from 1.2 to 2.1), improving membrane permeability (Caco-2 Papp >1 × 10⁻⁶ cm/s) .
- Metabolism : Hydroxypropyl esters resist hepatic esterases better than methyl esters, prolonging half-life in microsomal assays (t₁/₂ >60 mins vs. <30 mins for methyl derivatives) .
What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
- Matrix effects : Plasma proteins and lipids interfere with LC-MS/MS. Use protein precipitation (acetonitrile) followed by SPE (C18 cartridges) for cleanup.
- Sensitivity : Lower limit of quantification (LLOQ ~10 ng/mL) requires MRM transitions (e.g., m/z 243.1 → 169.0 for quantification) .
- Isotopic labeling : Deuterated internal standards (e.g., d₄-propyl gallate) correct for recovery variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
